UNC1021
Overview
Description
UNC1021 is a selective inhibitor of the L3MBTL3 protein, which is part of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. This compound has shown significant potential in modulating chromatin biology, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNC1021 involves a series of chemical reactions designed to achieve high selectivity and potency. The compound is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet research demands. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production methods are optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
UNC1021 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its binding affinity and selectivity. It also participates in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include various organic solvents, catalysts, and protective groups. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from the reactions involving this compound are its analogs and derivatives, which are studied for their potential to inhibit other proteins in the MBT family. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
UNC1021 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the interactions between proteins and chromatin.
Biology: Helps in understanding the role of L3MBTL3 in gene regulation and chromatin remodeling.
Medicine: Potential therapeutic applications in treating diseases related to chromatin dysregulation, such as cancer.
Industry: Used in the development of new drugs targeting chromatin-associated proteins
Mechanism of Action
UNC1021 exerts its effects by binding to the L3MBTL3 protein, inhibiting its interaction with methylated lysine residues on histones. This binding disrupts the normal function of L3MBTL3, leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved include the Kme-binding pocket of the MBT domains and the downstream signaling pathways affected by chromatin remodeling .
Comparison with Similar Compounds
Similar Compounds
UNC1215: Another potent inhibitor of L3MBTL3 with a similar mechanism of action but different binding affinities and selectivity profiles.
UNC3866: Targets a different subset of MBT proteins but shares structural similarities with UNC1021.
Uniqueness of this compound
This compound is unique in its high selectivity for L3MBTL3, making it a valuable tool for studying this specific protein without off-target effects. Its ability to modulate chromatin biology with high precision sets it apart from other similar compounds .
Properties
IUPAC Name |
[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c31-25(29-17-9-23(10-18-29)27-13-1-2-14-27)21-5-7-22(8-6-21)26(32)30-19-11-24(12-20-30)28-15-3-4-16-28/h5-8,23-24H,1-4,9-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWUTKCNKODAMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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